4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate
Description
The compound 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate (CAS: 56039-58-8) is a sulfonic acid derivative featuring a bicyclo[2.2.1]heptane core with a ketone group and a stereospecific (Z)-configured exocyclic double bond. Its molecular formula is C₁₇H₂₀O₄S·3H₂O, with an average molecular weight of 374.45 g/mol (anhydrous: 320.40 g/mol) . The bicyclic framework contributes to its structural rigidity, while the sulfonic acid group enhances solubility in polar solvents.
Properties
IUPAC Name |
4-[(Z)-(1,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S.3H2O/c1-16(2)13-8-9-17(16,3)14(15(13)18)10-11-4-6-12(7-5-11)22(19,20)21;;;/h4-7,10,13H,8-9H2,1-3H3,(H,19,20,21);3*1H2/b14-10+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJOHJYWJCHVFJ-DYVFDRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=CC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C)C.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=C/C3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C)C.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, forming carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Sulfonation: Sulfur trioxide, fuming sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic materials.
Mechanism of Action
The mechanism by which 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogous bicyclic sulfonic acid derivatives and related pharmaceuticals:
Key Distinctions
Bicyclic Framework :
- The target compound’s bicyclo[2.2.1]heptane system is smaller and more rigid than the β-lactam-containing bicyclo[3.2.0]heptane in mezlocillin . This difference impacts biological activity; the β-lactam ring in mezlocillin is essential for antibiotic function, while the target compound’s bicyclic system may serve as a scaffold for ligand-receptor interactions.
- The ketone group in the target compound (position 3) contrasts with the β-lactam’s amine and carbonyl groups, altering reactivity and stability .
Functional Groups :
- The sulfonic acid group in the target compound confers high water solubility, making it suitable for aqueous-phase reactions. In contrast, mezlocillin’s sulfonyl and carboxamide groups enhance binding to bacterial penicillin-binding proteins .
Research Findings and Methodological Considerations
Structural Elucidation Techniques
- X-ray Crystallography : The target compound’s crystal structure was likely determined using programs like SHELXL or SIR97 , which refine atomic coordinates and thermal parameters . These tools are also critical for resolving mezlocillin’s β-lactam conformation .
- LC/MS Profiling: As noted in marine actinomycete studies, LC/MS is pivotal for identifying minor metabolites with structural similarities to the target compound, though its application here remains speculative .
Stability and Hydration
- The trihydrate form of the target compound improves stability compared to anhydrous forms, a feature shared with mezlocillin’s monohydrate . Hydration reduces hygroscopicity, enhancing shelf life.
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